2,5-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
2,5-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H17F2N3O4S and its molecular weight is 421.42. The purity is usually 95%.
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Scientific Research Applications
PI3K Inhibitors for Treating Cough or Idiopathic Pulmonary Fibrosis
Compounds similar to the queried chemical, such as broad-spectrum phosphatidylinositol 3-kinase inhibitors, have been explored for their potential in treating idiopathic pulmonary fibrosis and cough. These compounds, including GSK-2126458, have shown some promise in early-phase studies for these conditions, indicating a potential pathway for research into related compounds for treating respiratory conditions (Norman, 2014).
Photosensitizers for Photodynamic Therapy
Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated their effectiveness as photosensitizers in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Derivatives of benzenesulfonamide have been synthesized and tested for their antimicrobial activity against various bacteria and fungi, suggesting a potential research pathway for similar compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Anticancer and Antiproliferative Agents
Several studies have synthesized and tested benzenesulfonamide derivatives for their anticancer and antiproliferative activities. These compounds have shown potential against various cancer cell lines, indicating the relevance of further research into related compounds for cancer treatment applications (Gul et al., 2016).
Properties
IUPAC Name |
2,5-difluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4S/c1-28-15-5-2-13(3-6-15)17-8-9-19(25)24(23-17)11-10-22-29(26,27)18-12-14(20)4-7-16(18)21/h2-9,12,22H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZCOXDAHHICAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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